MAB-CHMINACA is classified as a synthetic cannabinoid receptor agonist. It was developed as part of a series of compounds aimed at mimicking the effects of natural cannabinoids while enhancing potency and specificity for cannabinoid receptors. The compound has been implicated in numerous adverse health events leading to its regulation in various jurisdictions.
The synthesis of MAB-CHMINACA involves several steps that typically include:
The synthesis can be monitored using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound.
The molecular formula for MAB-CHMINACA is C21H23N4O2. The structure features an indazole ring system with a cyclohexylmethyl side chain and a tert-leucinamide moiety.
Key structural data includes:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with cannabinoid receptors.
MAB-CHMINACA undergoes various metabolic transformations primarily in the liver. Key reactions include:
These reactions are facilitated by cytochrome P450 enzymes, which are critical in drug metabolism.
MAB-CHMINACA acts as a potent agonist at cannabinoid receptors, particularly CB1 receptors in the central nervous system. Upon binding, it mimics the effects of endogenous cannabinoids, leading to various physiological responses such as:
The specific mechanism involves conformational changes in receptor structure upon ligand binding, activating downstream signaling pathways that influence neurotransmitter release.
MAB-CHMINACA exhibits several notable physical and chemical properties:
Relevant data from studies indicate:
MAB-CHMINACA and its metabolites, including M10, are primarily studied for their implications in toxicology and forensic science. Key applications include:
Synthetic cannabinoids (SCs) represent a rapidly evolving class of new psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike natural cannabinoids, SCs exhibit significantly higher binding affinity and potency at cannabinoid receptors CB1 and CB2. The European Drug Report 2025 documented 20 new synthetic cannabinoids identified in 2024 alone, comprising over 40% of new substances reported to the EU Early Warning System [7]. These compounds are frequently misrepresented as "legal" alternatives to cannabis and are commonly adulterated into products marketed as herbal blends, vaping liquids, or edibles. The structural modifications in SCs allow them to evade regulatory controls while exhibiting potencies up to several hundred times greater than THC, contributing to substantial public health challenges and analytical complexities in forensic and clinical settings [7] [10].
MAB-CHMINACA (also known as ADB-CHMINACA) is an indazole-based synthetic cannabinoid characterized by a cyclohexylmethyl tail at the N1 position and a tert-leucinamide group at the C3 carboxamide position. This structural configuration confers exceptionally high cannabinoid receptor affinity, with a reported CB1 receptor binding affinity (Kᵢ) of 0.289 nM—approximately 140 times greater than THC [1] [8]. The compound emerged in illicit markets around 2014-2015, frequently mislabeled as products like "AM-2201" or "herbal incense" [5]. Its exceptional potency prompted emergency scheduling actions by the U.S. Drug Enforcement Administration (DEA) in 2015 under the Controlled Substances Act due to documented associations with severe toxicity, including seizures, respiratory depression, and fatalities [8]. Structurally, MAB-CHMINACA belongs to the third generation of synthetic cannabinoids featuring aminoalkylindazole cores with extensive tail and linker modifications designed to circumvent legal restrictions while maintaining high receptor efficacy [1] [9].
The detection of synthetic cannabinoid intake presents substantial analytical challenges because the parent compounds are extensively metabolized and rarely detectable in biological specimens beyond a few hours post-consumption. For MAB-CHMINACA, studies confirm that the unmetabolized drug becomes undetectable in urine rapidly, necessitating reliance on metabolite identification for confirmatory analysis in clinical and forensic contexts [2] [9]. This metabolic detection is critical for documenting drug exposure in cases of impaired driving, workplace drug testing, postmortem investigations, and emergency room presentations. The National Survey on Drug Use and Health (2021-2023) reported a 50% increase in synthetic cannabinoid use (from 0.17% to 0.26%), underscoring the growing need for reliable metabolite detection methods [3]. Forensic laboratories must adhere to rigorous identification standards such as the ANSI/ASB Standard 113, which establishes minimum criteria for analyte confirmation using techniques like high-resolution mass spectrometry [6].
Table 1: Core Structural Features of MAB-CHMINACA and Metabolite M10 [1] [4] [9]
Characteristic | MAB-CHMINACA | Metabolite M10 |
---|---|---|
IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | 1-(cyclohexylmethyl)-N-(4,4-dimethyl-2-oxotetrahydrofuran-3-yl)-1H-indazole-3-carboxamide |
Molecular Formula | C₂₁H₃₀N₄O₂ | C₂₁H₂₇N₃O₃ |
Molecular Weight | 370.5 g/mol | 369.5 g/mol |
Core Metabolic Modifications | None | Hydrolysis of terminal amide to carboxylic acid + hydroxylation of isopropyl group |
Primary Stability Concern | Chemical stability | Rapid lactone cyclization |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: